Carisoprodol Glucuronide
CAS No.:
Cat. No.: VC0206120
Molecular Formula: C₁₈H₃₂N₂O₁₀
Molecular Weight: 436.45
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₈H₃₂N₂O₁₀ |
|---|---|
| Molecular Weight | 436.45 |
Introduction
Chemical Structure and Properties
Carisoprodol Glucuronide has the molecular formula C₁₈H₃₂N₂O₁₀ and a molecular weight of 436.45 g/mol. The structure consists of carisoprodol conjugated with glucuronic acid, forming a larger and more hydrophilic compound.
The chemical transformation occurs through the glucuronidation process, which typically involves the conjugation of glucuronic acid to hydroxyl or carboxyl groups on the parent compound. For carisoprodol, this transformation significantly enhances its solubility in water, facilitating renal excretion.
Unlike the parent compound carisoprodol, which is only slightly soluble in water but freely soluble in alcohol, chloroform, and acetone , Carisoprodol Glucuronide is highly hydrophilic due to the addition of the glucuronic acid moiety. This increased hydrophilicity prevents passive diffusion across cell membranes, necessitating active transport for cellular efflux.
Table 1. Comparative Properties of Carisoprodol and Its Glucuronide Metabolite
| Property | Carisoprodol | Carisoprodol Glucuronide |
|---|---|---|
| Molecular Formula | C₁₂H₂₄N₂O₄ | C₁₈H₃₂N₂O₁₀ |
| Molecular Weight | 260.33 g/mol | 436.45 g/mol |
| Water Solubility | Slightly soluble | Highly soluble (presumed) |
| Charge at Physiological pH | Neutral | Negatively charged |
| Membrane Permeability | Moderate | Low, requires transporters |
| Primary Formation | N/A (parent compound) | Glucuronidation via UGT enzymes |
Pharmacokinetics and Distribution
Glucuronides are hydrophilic and negatively charged metabolites that cannot exit cells via passive diffusion. Instead, they require efflux transporters to be transported out of cells. The elimination of compounds via glucuronidation is controlled by two driving forces: the formation of glucuronides by UGT enzymes and the excretion of these glucuronides by efflux transporters .
For Carisoprodol Glucuronide, key pharmacokinetic considerations include:
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Distribution: Limited distribution due to hydrophilicity, with likely poor penetration across the blood-brain barrier
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Transport: Dependence on efflux transporters such as multidrug resistance-associated proteins (MRPs) for cellular exit
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Excretion: Primarily renal excretion, with potential for biliary excretion
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Recycling: Potential susceptibility to enterohepatic recirculation, where biliary-excreted glucuronides are hydrolyzed by intestinal bacteria and the parent compound is reabsorbed
The involvement of efflux transporters is particularly significant for Carisoprodol Glucuronide pharmacokinetics. These transporters can actually serve as a driving force for glucuronidation by rapidly removing the products of the reaction from cells, thereby preventing potential feedback inhibition .
| Analytical Method | Application | Advantages | Challenges |
|---|---|---|---|
| LC-MS/MS (Direct) | Direct quantification | High specificity and sensitivity | Reference standards may be limited |
| LC-MS/MS (Post-hydrolysis) | Indirect quantification | Simpler calibration | Cannot distinguish between conjugation sites |
| HPLC with UV detection | Research applications | Lower cost | Limited sensitivity |
| In vivo microdialysis with LC-MS/MS | Pharmacokinetic studies | Real-time monitoring | Technically challenging |
Research Findings and Future Directions
Future research directions for Carisoprodol Glucuronide could include:
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Identification of specific UGT isoforms involved in its formation
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Detailed pharmacokinetic characterization
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Assessment of its potential pharmacological or toxicological effects
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Evaluation of its utility as a biomarker
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Investigation of factors specifically affecting the glucuronidation pathway for carisoprodol
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